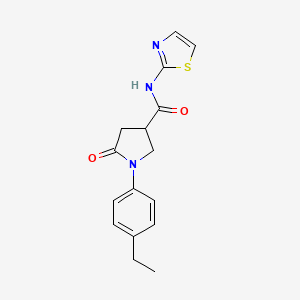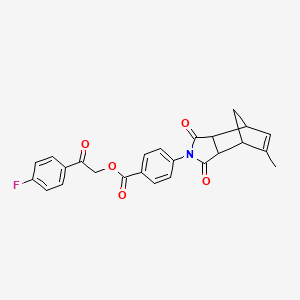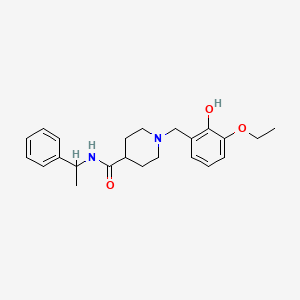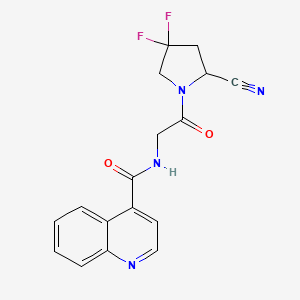
1-Bromonaphthalen-2-yl (4-nitrophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE is a complex organic compound with the molecular formula C18H12BrNO5 It is characterized by the presence of a bromonaphthalene moiety and a nitrophenoxy acetate group
Méthodes De Préparation
The synthesis of 1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The addition of a nitro group to the phenoxy ring.
Esterification: The formation of the acetate ester linkage.
The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations. Industrial production methods may employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Applications De Recherche Scientifique
1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE has diverse applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules
Mécanisme D'action
The mechanism of action of 1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE involves its interaction with molecular targets through various pathways:
Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Signal Transduction: It can modulate cellular signaling pathways by interacting with receptors or other signaling molecules.
Gene Expression: Potentially influences gene expression by interacting with transcription factors or DNA
Comparaison Avec Des Composés Similaires
1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE can be compared with other similar compounds such as:
1-Bromonaphthalen-2-yl acetate: Shares the bromonaphthalene moiety but lacks the nitrophenoxy group.
4-Bromo-1-naphthyl {4-nitrophenoxy}acetate: Similar structure but different substitution pattern on the naphthalene ring.
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Contains a bromonaphthalene moiety but with different functional groups.
The uniqueness of 1-BROMONAPHTHALEN-2-YL 2-(4-NITROPHENOXY)ACETATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C18H12BrNO5 |
|---|---|
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
(1-bromonaphthalen-2-yl) 2-(4-nitrophenoxy)acetate |
InChI |
InChI=1S/C18H12BrNO5/c19-18-15-4-2-1-3-12(15)5-10-16(18)25-17(21)11-24-14-8-6-13(7-9-14)20(22)23/h1-10H,11H2 |
Clé InChI |
GTZFFDXLWJNGRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Br)OC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12460628.png)

![7,9a-dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one](/img/structure/B12460634.png)

![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide](/img/structure/B12460641.png)

![4-(4-{[(4-Bromophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12460663.png)
![4-[Hydroxy-[4-[[4-[[(1-naphthalenylamino)-oxomethoxy]methyl]phenyl]methylamino]butyl]amino]-4-oxo-2-butenoic acid methyl ester](/img/structure/B12460666.png)



![4-{[6-(4-Methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]amino}-4-oxobutanoic acid](/img/structure/B12460681.png)

![2-{4-[(4-{4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B12460695.png)
